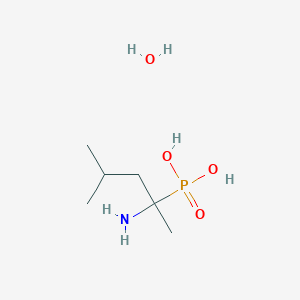

(1-Amino-1,3-dimethylbutyl)phosphonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Amino-1,3-dimethylbutyl)phosphonic acid is a chemical compound with the molecular formula C6H16NO3P and a molecular weight of 181.17 g/mol . This compound is characterized by the presence of an amino group, a phosphonic acid group, and a branched alkyl chain. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-1,3-dimethylbutyl)phosphonic acid typically involves the reaction of appropriate alkyl halides with phosphorous acid derivatives. One common method is the reaction of 1,3-dimethylbutylamine with phosphorous acid under controlled conditions to yield the desired phosphonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

(1-Amino-1,3-dimethylbutyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The phosphonic acid group can be reduced under specific conditions to form phosphine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides .

Major Products Formed

The major products formed from these reactions include oxo derivatives, phosphine derivatives, and substituted amino derivatives, depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

(1-Amino-1,3-dimethylbutyl)phosphonic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (1-Amino-1,3-dimethylbutyl)phosphonic acid involves its interaction with molecular targets such as enzymes and proteins. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the phosphonic acid group can chelate metal ions and participate in coordination chemistry . These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Aminohexyl phosphonic acid (AHP)

- 1,4-Butanediphosphonic acid (BDPA)

- 1-Amino-1,3-dimethylbutyl phosphonic acid (ADBP)

Uniqueness

(1-Amino-1,3-dimethylbutyl)phosphonic acid is unique due to its branched alkyl chain, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where other phosphonic acids may not be as effective .

Actividad Biológica

(1-Amino-1,3-dimethylbutyl)phosphonic acid (ADBP) is a phosphonic acid derivative that has garnered attention due to its potential biological activities. This compound is structurally related to α-amino acids and exhibits various interactions with biological systems, making it a subject of interest in medicinal chemistry, agriculture, and materials science. This article reviews the biological activity of ADBP, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

ADBP features both an amino group and a phosphonic acid group, allowing it to participate in diverse chemical reactions and biological interactions:

- Molecular Formula : C₅H₁₄N₁O₃P

- Functional Groups : Amino group (-NH₂), Phosphonic acid group (-PO₃H₂)

The amino group can form hydrogen bonds and electrostatic interactions with active sites on proteins and enzymes, while the phosphonic acid group can chelate metal ions, enhancing its reactivity in biological systems .

The biological activity of ADBP is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : ADBP has been shown to inhibit specific enzymes by mimicking substrate structures. For example, it acts as an inhibitor of leucine aminopeptidase, with the R enantiomer exhibiting significantly higher potency than its S counterpart .

- Metal Ion Chelation : The phosphonic acid moiety allows ADBP to chelate metal ions, which can modulate enzyme activity and cellular processes.

- Cell Membrane Interaction : ADBP can form self-assembled monolayers (SAMs) on metal surfaces, providing anticorrosive properties that may also influence cellular interactions .

Anticancer Activity

ADBP's structural similarity to amino acids suggests potential anticancer properties. Some α-aminophosphonates have shown promise in inhibiting cancer cell proliferation:

- Mechanistic Insights : Certain derivatives have been reported to induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and caspase activation .

Case Studies and Research Findings

Several studies have explored the biological activity of ADBP and related compounds:

Applications in Medicine and Industry

ADBP is being investigated for various applications due to its biological properties:

- Drug Development : As a potential precursor for pharmaceuticals targeting enzyme inhibition.

- Agricultural Chemicals : Its ability to act as an herbicide or fungicide due to its structural properties.

- Corrosion Inhibitors : Used in industrial applications for protecting metals through SAM formation .

Propiedades

IUPAC Name |

(2-amino-4-methylpentan-2-yl)phosphonic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO3P.H2O/c1-5(2)4-6(3,7)11(8,9)10;/h5H,4,7H2,1-3H3,(H2,8,9,10);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJBICIXCAFUTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(N)P(=O)(O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18NO4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693837 |

Source

|

| Record name | (2-Amino-4-methylpentan-2-yl)phosphonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125078-18-4 |

Source

|

| Record name | (2-Amino-4-methylpentan-2-yl)phosphonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.